The Discovery and Fungal Origin of Pleuromutilin: A Technical Guide
The Discovery and Fungal Origin of Pleuromutilin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pleuromutilin (B8085454) is a pioneering natural product antibiotic, the discovery of which has paved the way for a new class of antibacterial agents. This technical guide provides an in-depth exploration of the discovery of pleuromutilin, its fungal origins, and the scientific methodologies integral to its isolation, characterization, and evaluation. Detailed experimental protocols, quantitative data on its antimicrobial activity, and visualizations of key biological and experimental pathways are presented to serve as a comprehensive resource for researchers in the fields of natural product chemistry, microbiology, and drug development.
Introduction: A Historical Perspective
The story of pleuromutilin begins in the golden age of antibiotic discovery. In 1951, Kavanagh et al. first reported the discovery of this novel antibacterial substance.[1] The compound was isolated from the fermentation broth of the basidiomycete fungus Pleurotus mutilus (now known as Clitopilus scyphoides) and Pleurotus passeckerianus (now Clitopilus passeckerianus).[2][3][4] These fungi, belonging to the mushroom-forming order Agaricales, were found to produce a metabolite with potent activity, particularly against Gram-positive bacteria.[5]
The unique tricyclic diterpenoid structure of pleuromutilin was elucidated in 1962, revealing a complex scaffold that has since been the subject of extensive medicinal chemistry efforts.[1] This foundational work led to the development of several semi-synthetic derivatives, including tiamulin (B153960) and valnemulin (B25052) for veterinary use, and more recently, retapamulin (B1680546) and lefamulin (B1674695) for human clinical applications.[3][6] The distinct mechanism of action, which involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, has made pleuromutilin and its derivatives valuable assets in an era of growing antibiotic resistance.[2]
The Fungal Source: Clitopilus passeckerianus
The primary producer of pleuromutilin is the gilled mushroom Clitopilus passeckerianus.[7][8] There has been some historical confusion in the literature regarding the exact fungal sources, with several species and names being used interchangeably.[4][9] However, modern phylogenetic analysis has confirmed that pleuromutilin-producing strains fall within a discrete clade of the genus Clitopilus.[9]
Clitopilus passeckerianus is a saprophytic fungus, meaning it obtains nutrients by decomposing organic matter.[8] While it is a mushroom-producing fungus, for the industrial production of pleuromutilin, submerged fermentation is the method of choice.[7]
Quantitative Data
Physicochemical Properties of Pleuromutilin
A summary of the key physicochemical properties of pleuromutilin is provided in Table 1. This data is essential for its extraction, purification, formulation, and for understanding its pharmacokinetic properties.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₄O₅ | [2] |
| Molar Mass | 378.509 g/mol | [2] |
| Melting Point | 170-171 °C | [2] |
| Solubility in Water | Poor | |
| Appearance | Crystalline solid |
Table 1: Physicochemical Properties of Pleuromutilin
Antimicrobial Activity of Pleuromutilin and its Derivatives
The antibacterial spectrum of pleuromutilin is primarily focused on Gram-positive bacteria.[3] Table 2 provides a summary of the Minimum Inhibitory Concentrations (MICs) of pleuromutilin and its semi-synthetic derivatives against a range of clinically relevant bacteria.
| Compound | Staphylococcus aureus | Methicillin-resistantS. aureus (MRSA) | Streptococcus pneumoniae | Mycoplasma pneumoniae | Reference |
| Pleuromutilin | 0.12 - 1 µg/mL | 0.25 - 4 µg/mL | 0.06 - 0.5 µg/mL | 0.006 µg/mL | [10][11] |
| Tiamulin | 0.125 µg/mL | 0.5 µg/mL | - | - | [12] |
| Valnemulin | - | - | - | - | |
| Retapamulin | - | - | - | - | |
| Lefamulin | - | - | - | 0.006 µg/mL | [11] |
| BC-3781 | 0.12 µg/mL (MIC₅₀) | 0.12 µg/mL (MIC₅₀) | - | - | [10][11] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Pleuromutilin and Derivatives
Experimental Protocols
Fungal Cultivation for Pleuromutilin Production
This protocol describes the submerged fermentation of Clitopilus passeckerianus for the production of pleuromutilin.
Materials:
-
Clitopilus passeckerianus strain
-
Potato Dextrose Agar (PDA) for strain maintenance
-
Seed medium (e.g., PVS: 8 g/L rapeseed oil, 35 g/L spray-dried corn liquor, 15 g/L glucose, 5 g/L calcium carbonate)
-
Production medium (e.g., CGC: 50 g/L glucose, 5 g/L spray-dried corn steep liquor, 2 g/L calcium carbonate, pH 6.5)
-
Sterile flasks and incubator shaker
Procedure:
-
Strain Maintenance: Maintain the Clitopilus passeckerianus culture on PDA plates at 25°C.
-
Inoculum Preparation: Aseptically transfer a mycelial plug from a fresh PDA plate to a flask containing the seed medium.
-
Seed Culture Incubation: Incubate the seed culture at 25°C with shaking (e.g., 150 rpm) for 5-7 days to obtain a homogenous mycelial suspension.
-
Production Culture Inoculation: Inoculate the production medium with the seed culture (e.g., 10% v/v).
-
Production Fermentation: Incubate the production culture at 25°C with shaking for 7-14 days. Monitor the production of pleuromutilin periodically using HPLC.
Extraction and Purification of Pleuromutilin
This protocol outlines a general procedure for the extraction and purification of pleuromutilin from the fermentation broth.
Materials:
-
Fermentation broth of Clitopilus passeckerianus
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
-
Rotary evaporator
Procedure:
-
Mycelial Separation: Separate the fungal mycelium from the fermentation broth by filtration or centrifugation.
-
Solvent Extraction: Extract the culture filtrate and the mycelial cake separately with ethyl acetate. Combine the organic extracts.
-
Concentration: Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto a silica gel column packed with hexane.
-
Elution: Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor the presence of pleuromutilin in each fraction using Thin Layer Chromatography (TLC) or HPLC.
-
Crystallization: Combine the fractions containing pure pleuromutilin and concentrate them. Allow the pleuromutilin to crystallize from a suitable solvent system (e.g., methanol/water) to obtain the pure compound.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the quantitative analysis of pleuromutilin.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure pleuromutilin in methanol and create a series of dilutions to generate a standard curve.
-
Sample Preparation: Dissolve a known amount of the sample (e.g., crude extract, purified fraction) in methanol and filter it through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of pleuromutilin in the samples by comparing the peak areas with the standard curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of pleuromutilin using the broth microdilution method.
Materials:
-
Pleuromutilin stock solution
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the pleuromutilin stock solution in MHB across the wells of the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Inoculate each well (except for a sterility control) with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of pleuromutilin that completely inhibits visible bacterial growth.
Visualizations
Pleuromutilin Biosynthetic Pathway
The biosynthesis of pleuromutilin in Clitopilus passeckerianus proceeds through the mevalonate (B85504) pathway to produce the precursor geranylgeranyl pyrophosphate (GGPP). A series of enzymatic reactions, including cyclizations and oxidations, then lead to the formation of the pleuromutilin core structure.
Caption: The biosynthetic pathway of pleuromutilin from acetyl-CoA.
Experimental Workflow: From Fungus to Pure Compound
The overall process of obtaining pure pleuromutilin from its fungal source involves a series of well-defined steps, from cultivation to final purification.
Caption: A generalized workflow for the production and isolation of pleuromutilin.
Conclusion
The discovery of pleuromutilin from Clitopilus passeckerianus represents a significant milestone in the field of antibiotics. Its unique chemical structure and mechanism of action continue to inspire the development of new antibacterial agents. This technical guide provides a foundational resource for researchers, offering detailed methodologies and quantitative data to support further investigation into this important class of natural products. The provided protocols and visualizations aim to facilitate a deeper understanding and practical application of the science behind pleuromutilin, from its fungal origins to its potential as a therapeutic agent.
References
- 1. Comparison of methods for antimicrobial susceptibility testing and MIC values for pleuromutilin drugs for Brachyspira hyodysenteriae isolated in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pleuromutilin - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis of pleuromutilin congeners using an Aspergillus oryzae expression platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pleuromutilin | C22H34O5 | CID 9886081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. "Increasing pleuromutilin activity of Clitopilus passeckerianus by chem" by Irene A. Papa, Teofila O. Zulaybar et al. [ukdr.uplb.edu.ph]
- 7. Insights into the Classical Genetics of Clitopilus passeckerianus – the Pleuromutilin Producing Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PLEUROMUTILINS FERMENTATION, STRUCTURE AND BIOSYNTHESIS [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biosynthesis of pleuromutilin congeners using an Aspergillus oryzae expression platform - Chemical Science (RSC Publishing) [pubs.rsc.org]
